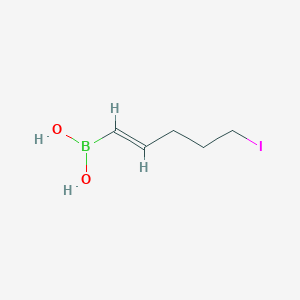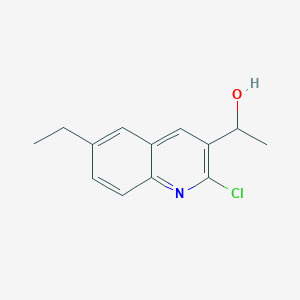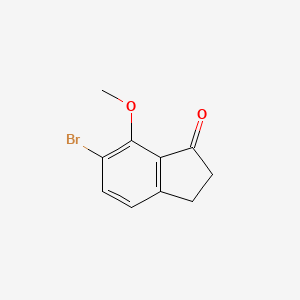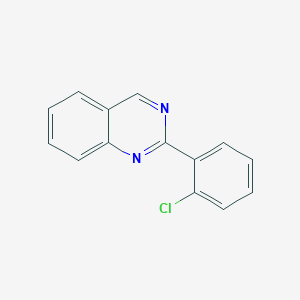
(5-Iodopent-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Iodopent-1-en-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This particular compound, with the molecular formula C5H10BIO2, is notable for its iodine substituent on the pentenyl chain, which imparts unique reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodopent-1-en-1-yl)boronic acid typically involves the hydroboration of an alkyne followed by iodination. One common method is the hydroboration of 5-iodo-1-pentyne using a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Iodopent-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding pentenylboronic acid.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Palladium-catalyzed hydrogenation or other reducing agents.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Pentenylboronic acid.
Substitution: Various substituted pentenylboronic acids.
Wissenschaftliche Forschungsanwendungen
(5-Iodopent-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Iodopent-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various applications, such as biosensing and drug development .
Vergleich Mit ähnlichen Verbindungen
Pentenylboronic acid: Lacks the iodine substituent, resulting in different reactivity.
Phenylboronic acid: Contains a phenyl group instead of a pentenyl chain, leading to different applications and properties.
Pinacol boronic esters: More stable and commonly used in organic synthesis
Uniqueness: (5-Iodopent-1-en-1-yl)boronic acid is unique due to its iodine substituent, which imparts distinct reactivity and allows for specific applications in organic synthesis and material science. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C5H10BIO2 |
|---|---|
Molekulargewicht |
239.85 g/mol |
IUPAC-Name |
[(E)-5-iodopent-1-enyl]boronic acid |
InChI |
InChI=1S/C5H10BIO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+ |
InChI-Schlüssel |
ZBVKSCKRJOATIB-DUXPYHPUSA-N |
Isomerische SMILES |
B(/C=C/CCCI)(O)O |
Kanonische SMILES |
B(C=CCCCI)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
